molecular formula C15H19N3O B8449686 2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

Cat. No. B8449686
M. Wt: 257.33 g/mol
InChI Key: QOLNOSRTMZRQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-{4-[(3-Amino-4,6-dimethyl-2-pyridinyl)amino]phenyl}ethanol

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-[4-[(3-amino-4,6-dimethylpyridin-2-yl)amino]phenyl]ethanol

InChI

InChI=1S/C15H19N3O/c1-10-9-11(2)17-15(14(10)16)18-13-5-3-12(4-6-13)7-8-19/h3-6,9,19H,7-8,16H2,1-2H3,(H,17,18)

InChI Key

QOLNOSRTMZRQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)NC2=CC=C(C=C2)CCO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol (step 3, 1.6 g, 5.6 mmol) in ethyl acetate (15 mL) was added 10% Pd—C (160 mg).
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol (step 3, 1.6 g, 5.6 mmol) in ethyl acetate (15 mL) was added 10% Pd—C (160 mg). The mixture was stirred at room temperature for 6 h under hydrogen atmosphere. The palladium catalyst was removed by filtration and washed with ethanol (100 mL). The filtrate was concentrated under reduced pressure to afford 1.3 g (92%) of the title compound as pale yellow solids: 1H-NMR (CDCl3) δ 7.10 (4H, s), 6.61 (1H, s), 3.81 (2H, t, J=6.4 Hz), 2.80 (2H, t, J=6.4 Hz), 2.36 (3H, s), 2.19 (3H, s).
Name
2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Yield
92%

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